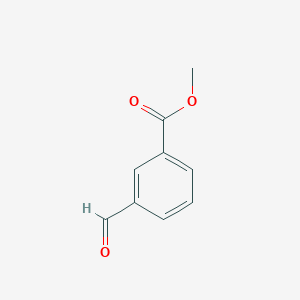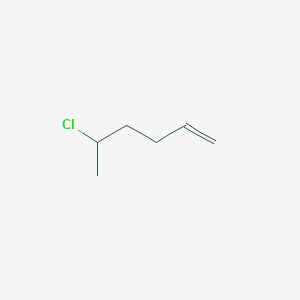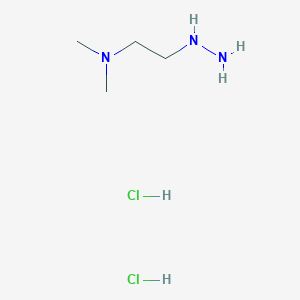
Methyl 3-formylbenzoate
Descripción general
Descripción
Methyl 3-formylbenzoate is a chemical compound with the molecular formula C9H8O3 . It is an N-methyl-sulfonylhydrazone derivative that has been used as an anti-diabetic agent with good plasma stability .
Synthesis Analysis
Methyl 3-formylbenzoate can be synthesized by condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . It may also be used in the preparation of bioactive compounds such as meso-Tetrakis (3-carboxyphenyl)porphyrin via condensation with pyrrole .Molecular Structure Analysis
The molecular structure of Methyl 3-formylbenzoate is characterized by a molecular weight of 164.16 g/mol . The compound has a monoisotopic mass of 164.047348 Da . The InChI key for Methyl 3-formylbenzoate is UVSBCUAQEZINCQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl 3-formylbenzoate may be used in the preparation of various bioactive compounds. For instance, it can be used to prepare meso-Tetrakis (3-carboxyphenyl)porphyrin via condensation with pyrrole . It can also be used to synthesize Methyl 3- [4- (1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which shows moderate SENP1 protease inhibition activity .Physical And Chemical Properties Analysis
Methyl 3-formylbenzoate has a density of 1.2±0.1 g/cm3, a boiling point of 272.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 139.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
“Methyl 3-formylbenzoate” can be used in the preparation of various bioactive compounds. For instance, it can be used to synthesize meso-Tetrakis (3-carboxyphenyl)porphyrin via condensation with pyrrole . This compound has potential applications in photodynamic therapy for cancer treatment.
SENP1 Protease Inhibition
Another application of “Methyl 3-formylbenzoate” is in the preparation of Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate , which shows moderate SENP1 protease inhibition activity . SENP1 is a protease involved in the regulation of SUMOylation, a post-translational modification process. Inhibitors of this protease have potential therapeutic applications in cancer treatment.
Anti-Diabetic Agent
“Methyl 3-formylbenzoate” can also be used to prepare an N-methyl-sulfonylhydrazone derivative . This derivative has been studied as a potential anti-diabetic agent with good plasma stability .
Mecanismo De Acción
Target of Action
Methyl 3-formylbenzoate is an organic compound It has been used in the preparation of bioactive compounds such as meso-tetrakis(3-carboxyphenyl)porphyrin and methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate .
Mode of Action
It is known to participate in organic synthesis reactions, such as c-c bond formation .
Biochemical Pathways
It is used in the synthesis of bioactive compounds, suggesting it may play a role in various biochemical reactions .
Result of Action
Methyl 3-formylbenzoate has been used in the preparation of bioactive compounds. For instance, it has been used to synthesize Methyl 3-[4-(1-methyl-3-phenylureido)phenylaminomethyl]benzoate, which shows moderate SENP1 protease inhibition activity . This suggests that Methyl 3-formylbenzoate could potentially influence cellular processes through its derivatives.
Action Environment
It is known that it should be stored in a dark place and sealed in dry conditions . This suggests that light and moisture could potentially affect its stability and efficacy.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBCUAQEZINCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348623 | |
| Record name | methyl 3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formylbenzoate | |
CAS RN |
52178-50-4 | |
| Record name | methyl 3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAS 52178-50-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a significant finding regarding the synthesis of Methyl 3-formylbenzoate?
A1: A recent study [] investigated the synthesis of Methyl 3-formylbenzoate through the Sommelet reaction. The research focused on optimizing the reaction conditions to achieve a high yield and purity of the final product. The study found that using a 1:1.5 molar ratio of Methyl 3-(chloromethyl)benzoate to urotropine, ethanol as the solvent (with a 1:1.5 mass ratio of starting material to solvent), sulfuric acid as the acidifier, and a reaction time of 6 hours at reflux temperature resulted in a 97.06% yield of Methyl 3-formylbenzoate with 98% purity after extraction and recrystallization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)